Docusate

概要

説明

ドクセートは、主に便軟化剤および緩下剤として知られており、腸での便の水分吸収量を増やすことで便秘を緩和し、便を柔らかくして排便を容易にします 。 ドクセートは、ナトリウム、カルシウム、カリウムなどの塩の形で入手できます .

製造方法

合成経路と反応条件

ドクセートの合成は、2段階のプロセスで行われます。

エステル化: 最初のステップでは、鉱酸または有機酸などの触媒の存在下で、2-エチルヘキサノールと無水マレイン酸をエステル化します.

スルホン化: 次に、得られたエステルを、水溶液中の亜硫酸水素ナトリウムを用いてスルホン化してドクセートナトリウムを製造します.

工業的製造方法

工業的な設定では、高純度のドクセートナトリウムの製造には、追加の精製ステップが含まれます。 スルホン化反応の後、粗生成物をアルコールと水の系で結晶化し、次いで脱水アルコールに溶解させ、減圧蒸留して無水ドクセートナトリウムを得ます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of docusate involves a two-step process:

Esterification: The first step involves the esterification of 2-ethylhexanol with maleic anhydride in the presence of a catalyst such as mineral acid or organic acid.

Industrial Production Methods

In industrial settings, the production of high-purity this compound sodium involves additional purification steps. After the sulfonation reaction, the crude product is crystallized in an alcohol and water system, followed by dissolution in dehydrated alcohol and reduced pressure distillation to obtain anhydrous this compound sodium .

化学反応の分析

反応の種類

ドクセートは、主に以下のタイプの反応を起こします。

エステル化: 前述のように、その合成の最初のステップはエステル化です。

スルホン化: 2番目のステップは、スルホン酸基を導入するためのスルホン化です。

一般的な試薬と条件

エステル化: 2-エチルヘキサノール、無水マレイン酸、触媒(鉱酸または有機酸)。

スルホン化: 水溶液中の亜硫酸水素ナトリウム。

生成される主な生成物

これらの反応から生成される主な生成物はドクセートナトリウムであり、これは医薬品用途で最も一般的に使用されるドクセートの形態です .

科学研究における用途

ドクセートは、科学研究や産業で幅広い用途があります。

科学的研究の応用

Docusate has a wide range of applications in scientific research and industry:

Pharmaceuticals: It is widely used as a stool softener and laxative to treat constipation.

Food Industry: This compound salts are used as food additives, emulsifiers, and dispersants.

Chemical Industry: It is used as a wetting agent and surfactant in various industrial processes.

Biological Research: This compound is used in laboratory settings to facilitate the absorption of water and lipids in biological samples.

作用機序

ドクセートはアニオン性界面活性剤として作用し、便の表面張力を低下させます。 これにより、より多くの水と脂肪が便と結合し、便が柔らかくなり、排便が容易になります 。 ドクセートは、特に空腸において、腸内で局所的にその効果を発揮します 。 ドクセートは、便の水分量を増やすことで、便秘に伴う不快感や緊張を軽減するのに役立ちます .

類似の化合物との比較

ドクセートは、しばしば他の便軟化剤や緩下剤と比較されます。

ポリエチレングリコール3350 (ミララックス): ドクセートとは異なり、ポリエチレングリコール3350は、浸透圧作用により便に水を保持し、便を柔らかくして排便を容易にします.

類似の化合物のリスト

- ポリエチレングリコール3350

- センナ

- ビサコジル

類似化合物との比較

Docusate is often compared with other stool softeners and laxatives:

Polyethylene Glycol 3350 (MiraLAX): Unlike this compound, polyethylene glycol 3350 works by retaining water in the stool through osmotic action, making it softer and easier to pass.

Senna: Senna is a stimulant laxative that works by stimulating the muscles of the intestines to promote bowel movements.

Bisacodyl (Dulcolax): Bisacodyl is another stimulant laxative that works by stimulating bowel movements.

List of Similar Compounds

- Polyethylene Glycol 3350

- Senna

- Bisacodyl

This compound stands out due to its gentle mechanism of action, making it suitable for patients who require a mild and effective stool softener .

特性

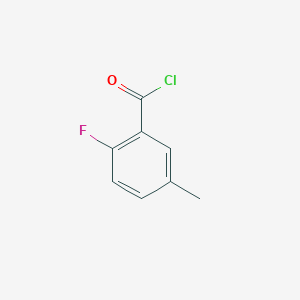

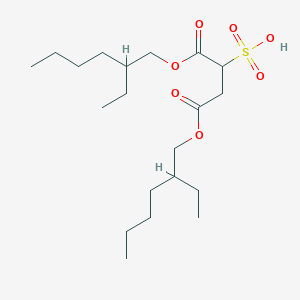

IUPAC Name |

1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O7S/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSDLXPSAYFUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128-49-4 (calcium salt), 19149-47-4 (magnesium salt), 30673-56-4 (ammonium salt), 577-11-7 (hydrochloride salt) | |

| Record name | Docusate hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044279 | |

| Record name | Docusate hydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Recent studies suggest that docusate's mechanism of action is due largely to it's surfactant effect in the intestines, which allow fat and water into the feces to soften the stool. Docusate’s mechanism of action was investigated in 1985 on healthy patients. Docusate was added directly to the jejunum based on calculated concentrations of docusate in the jejunum. At this concentration, there was an increase in secretion of water, sodium, chloride, and potassium as well as a decrease in absorption of glucose and bicarbonate. Based on in vitro data, the authors suggested this effect was due to an increase in intracellular cyclic AMP either directly through docusate or E series prostaglandins. | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10041-19-7 | |

| Record name | Dioctyl sulfosuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docusate hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docusate hydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCUSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7P27195AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

153-157 | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for docusate sodium?

A1: this compound sodium is a surfactant, also known as a wetting agent. It exerts its effect by lowering the surface tension of stool, enabling water and fats to penetrate and soften the fecal mass. [] This facilitates easier passage of stool.

Q2: What is the molecular formula and weight of this compound sodium?

A2: The molecular formula of this compound sodium is C20H37NaO7S. It has a molecular weight of 444.56 g/mol. []

Q3: Does this compound sodium interact with any specific molecular targets in the body?

A3: Unlike many drugs, this compound sodium doesn’t bind to specific receptors or enzymes. Its action is primarily physicochemical, altering the physical properties of stool rather than acting through a specific biochemical pathway. []

Q4: How stable is this compound sodium in different formulations?

A4: The stability of this compound sodium can vary depending on the formulation. Research indicates that the addition of benzoate to solutions containing this compound and an osmotic laxative can increase the stability of the formulation. []

Q5: What is the typical route of administration for this compound sodium?

A5: this compound sodium is typically administered orally, either in capsule or liquid form. [, , ]

Q6: How is this compound sodium absorbed and distributed in the body?

A6: As a surfactant, this compound sodium is not well absorbed from the gastrointestinal tract. This limited absorption contributes to its localized effect on stool in the intestine. []

Q7: How is this compound sodium metabolized and excreted?

A7: this compound sodium undergoes limited metabolism. The majority of the drug is excreted unchanged in the feces. []

Q8: Is this compound sodium effective for preventing or treating constipation?

A8: Despite its widespread use, several studies have questioned the efficacy of this compound sodium in treating constipation.

- Studies on opioid-induced constipation (OIC) have found no significant benefit of this compound sodium compared to placebo or when added to other laxatives like sennosides. [, , , , ]

- Research in older adults found no benefits for constipation when compared with placebo, psyllium, or sennosides. []

- A study in hospitalized patients with cancer found that a sennosides-only protocol was more effective than a protocol combining sennosides and this compound. []

- Research in a postoperative setting after urogynecologic surgery showed no significant reduction in time to first bowel movement when this compound sodium was combined with polyethylene glycol 3350 compared to this compound alone. []

Q9: Is this compound sodium effective as a ceruminolytic agent (for ear wax removal)?

A9: While traditionally used as a ceruminolytic, research on the efficacy of this compound sodium for ear wax removal presents conflicting results.

- One study showed this compound sodium solution to be more effective than triethanolamine polypeptide, particularly in children, in allowing visualization of the tympanic membrane. []

- Conversely, another study found that this compound sodium did not improve visualization compared to saline solution. []

- A study comparing this compound sodium to sodium bicarbonate for cerumen removal found both agents to be similarly effective. []

Q10: Are there any clinical guidelines or recommendations regarding the use of this compound sodium for constipation?

A10: While some guidelines still include this compound sodium in their recommendations for managing constipation, many do not cite strong evidence to support its use. []

Q11: Has this compound sodium been linked to any ototoxicity (hearing damage)?

A11: Studies investigating the ototoxic potential of this compound sodium have produced mixed results.

- A guinea pig study found this compound sodium to be severely ototoxic, leading to significant hearing loss and severe osteitis. []

- Conversely, another study in guinea pigs with perforated tympanic membranes found no evidence of ototoxicity. []

Q12: Are there any novel drug delivery systems being explored for this compound sodium?

A13: While not a primary focus of current research, one study explored the use of this compound sodium as a counterion to create lipophilic salts of metformin. This approach aimed to improve metformin’s solubility and permeability for potential cancer therapy applications. []

Q13: What analytical methods are used to quantify this compound sodium in different matrices?

A13: Several analytical techniques are employed to quantify this compound sodium, including:

- High-performance liquid chromatography (HPLC) is widely used for this compound sodium analysis in various matrices, including soft gelatin capsules. [, ]

- Tandem mass spectrometry (MS/MS), coupled with extraction methods like QuEChERS, enables the detection and quantification of this compound sodium in complex matrices like soil. []

Q14: What are some alternatives to this compound sodium for treating constipation?

A14: Several alternatives to this compound sodium exist for constipation management, including:

- Bulk-forming laxatives: Psyllium is a bulk-forming laxative that has shown greater efficacy compared to this compound in some studies. []

- Stimulant laxatives: Senna, bisacodyl, and sodium picosulfate stimulate intestinal contractions to promote bowel movements. [, , ]

- Osmotic laxatives: Polyethylene glycol 3350, lactulose, and magnesium citrate draw water into the colon to soften stool and induce bowel movements. [, , ]

Q15: What are some areas of ongoing research related to this compound sodium?

A15: Although not a primary focus of current pharmaceutical research, some areas of exploration include:

- Understanding the interaction of this compound sodium with other excipients in drug formulations. For example, research has investigated the impact of the interaction between this compound sodium and the polymer povidone on the dissolution rate of poorly soluble drugs. []

- Investigating the potential use of this compound sodium as a counterion to improve the physicochemical properties and delivery of other drugs. This approach has been explored with metformin for cancer therapy. []

- Developing and validating sensitive analytical methods to detect and quantify this compound in various matrices, such as soil, for environmental monitoring purposes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。